molecular formula C25H25ClF6N6O2 B10857043 Sitagliptin fenilalanil hydrochloride

Sitagliptin fenilalanil hydrochloride

Cat. No.: B10857043
M. Wt: 590.9 g/mol
InChI Key: LZDQVWZJBLFZSN-PXPMWPIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sitagliptin fenilalanil hydrochloride is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors enhance glucose-dependent insulin secretion by preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) . Structurally, it is a hydrochloride salt derivative of sitagliptin, a well-established DPP-4 inhibitor. Unlike the more commonly used sitagliptin phosphate monohydrate (e.g., in Januvia®), the fenilalanil hydrochloride form incorporates a phenylalanine-derived moiety, which may influence solubility, stability, or pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sitagliptin fenilalanil (hydrochloride) involves several steps, starting from commercially available starting materials. One common method includes the reduction of an enamine using sodium borohydride (NaBH4) followed by the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid . Another method involves the asymmetric hydrogenation of β-ketomide intermediates .

Industrial Production Methods: Industrial production of sitagliptin fenilalanil (hydrochloride) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Sitagliptin fenilalanil (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Type 2 Diabetes Management

Sitagliptin is primarily indicated for the treatment of type 2 diabetes. It is often used as an adjunct to diet and exercise to improve glycemic control in adults. Clinical trials have demonstrated that sitagliptin effectively lowers HbA1c levels when used alone or in combination with other antidiabetic agents such as metformin or glimepiride .

Case Study Example:
A study conducted in India randomized patients to receive either sitagliptin or glimepiride as add-on therapy to metformin. At the end of 12 weeks, both groups showed comparable reductions in fasting blood sugar levels and HbA1c, indicating that sitagliptin is as efficacious as glimepiride without serious side effects .

Cardiovascular Benefits

Research has indicated that sitagliptin may provide cardiovascular benefits beyond glycemic control. A study highlighted that sitagliptin therapy enhances circulating angiogenic cell numbers and promotes angiogenesis and blood flow in critical limb ischemia areas . This suggests potential applications in cardiovascular disease management among diabetic patients.

Safety Profile

Sitagliptin has been shown to have a favorable safety profile with minimal adverse effects. Common side effects include gastrointestinal disturbances such as diarrhea and nausea; however, these are generally mild and transient . Importantly, sitagliptin does not typically cause weight gain or hypoglycemia when used appropriately.

Pharmacokinetics

The pharmacokinetic profile of sitagliptin indicates a half-life of approximately 12.4 hours, allowing for once-daily dosing. It achieves peak plasma concentrations around 950 nM after a single oral dose of 100 mg . The drug's absorption is not significantly affected by food intake, providing flexibility in administration.

Comparative Efficacy

A comparative analysis of sitagliptin with other DPP-4 inhibitors reveals that it maintains a strong efficacy profile while being well-tolerated by patients. For instance, studies have shown that sitagliptin achieves significant reductions in HbA1c similar to other agents while exhibiting lower rates of hypoglycemia .

Research Findings Summary Table

Study Population Intervention Outcomes Findings
Kunder et al., 2020 60 patients with type 2 diabetesSitagliptin vs GlimepirideHbA1c reductionComparable efficacy with good tolerability
PMDA Report Non-obese miceSitagliptin dosingDPP-4 inhibitionSignificant increase in active GLP-1 levels
NCATS Drug Profile Healthy volunteersSingle-dose studyPharmacokineticsHalf-life: 12.4 hours; Cmax: 950 nM

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic Comparison

Parameter Sitagliptin Fenilalanil Hydrochloride Sitagliptin Phosphate/Metformin HCl Saxagliptin/Metformin HCl
Bioavailability Not explicitly reported Bioequivalent to original formulations ~75% (saxagliptin)
Tmax (h) Data unavailable 1–4 h (sitagliptin); 2–3 h (metformin) 2–4 h (saxagliptin)
Half-life (h) Not studied 12.4 h (sitagliptin); 6.2 h (metformin) 2.5–3.8 h (saxagliptin)
Renal Excretion Likely similar to sitagliptin 80% (sitagliptin); 90% (metformin) 75% (saxagliptin)

Key Findings:

  • Sitagliptin phosphate/metformin hydrochloride combinations demonstrate established bioequivalence between generic and brand formulations (e.g., Janumet®) .
  • This compound lacks direct pharmacokinetic data, but its hydrochloride salt form may alter dissolution rates compared to phosphate salts, as seen in other compounds .

Chemical Structure and Formulation Differences

Compound Salt Form Key Structural Features Common Formulations
Sitagliptin fenilalanil HCl Hydrochloride Phenylalanine-derived moiety; enhanced lipophilicity? Research use
Sitagliptin phosphate Phosphate monohydrate Phosphate group improves water solubility Januvia®, Janumet®
Saxagliptin HCl Hydrochloride Cyclopropyl-fused azabicyclo[3.1.0]hexane Kombiglyze® XR

Key Findings:

  • Salt forms critically influence solubility and stability. Sitagliptin phosphate’s phosphate group enhances aqueous solubility, making it preferable for oral formulations .
  • The fenilalanil variant’s phenylalanine group may confer distinct physicochemical properties, though clinical relevance remains unverified .

Clinical Efficacy and Combination Therapies

However, sitagliptin phosphate/metformin combinations (e.g., Janumet®) are widely recognized for synergistic efficacy:

  • Glycemic Control : Reduces HbA1c by 1.8–2.0% in T2DM patients, comparable to saxagliptin/metformin combinations .
  • Dosing Flexibility : Available in immediate-release (IR) and extended-release (XR) formulations (e.g., 50/500 mg to 100/1000 mg) .

Analytical Methods and Stability

  • Sitagliptin Phosphate/Metformin HCl : Quantified via UPLC (ultra-performance liquid chromatography) and spectrophotometry with >90% accuracy .
  • This compound: No specific methods reported, but analogous techniques (e.g., RP-HPLC) could be adapted .
  • Stability : Phosphate salts exhibit consistent dissolution profiles (e.g., >90% release at pH 6.8 within 30 minutes), while fenilalanil hydrochloride’s behavior is undocumented .

Biological Activity

Sitagliptin fenilalanil hydrochloride, commonly referred to as sitagliptin, is a potent oral medication used primarily for the management of type 2 diabetes mellitus. It is classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which plays a crucial role in enhancing glucose control by modulating incretin hormones.

Sitagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these hormones, sitagliptin increases their levels in the bloodstream, leading to:

  • Increased Insulin Secretion : Enhanced insulin release from pancreatic beta cells in response to meals.
  • Decreased Glucagon Levels : Reduction in glucagon secretion from alpha cells, which helps lower blood glucose levels.
  • Improved Glycemic Control : Lowering of hemoglobin A1c (HbA1c) levels and improved fasting and postprandial glucose concentrations .

Pharmacokinetics

The pharmacokinetic profile of sitagliptin reveals:

  • Bioavailability : Approximately 87% when taken orally.
  • Peak Plasma Concentration (Cmax) : Achieved within 2 hours post-administration.
  • Volume of Distribution : 198 L, indicating extensive distribution throughout body tissues.
  • Protein Binding : About 38%, suggesting moderate binding to plasma proteins.
  • Metabolism : Primarily excreted unchanged via urine (79%), with minimal metabolism through cytochrome P450 enzymes .

Efficacy in Clinical Studies

Clinical trials have demonstrated the efficacy of sitagliptin in improving glycemic control among patients with type 2 diabetes. Key findings include:

  • In a 24-week study, sitagliptin reduced HbA1c levels significantly compared to placebo, with reductions of -0.79% and -0.94% for doses of 100 mg and 200 mg respectively (P < 0.001) .
  • The drug has shown consistent efficacy across various patient populations, including those inadequately controlled on metformin or thiazolidinediones .

Safety Profile

Sitagliptin's safety profile has been generally favorable, with the most common adverse effects being gastrointestinal disturbances. However, there have been reports of serious hypersensitivity reactions such as anaphylaxis and Stevens-Johnson syndrome . Long-term studies also indicate no significant increase in cardiovascular risk associated with sitagliptin treatment .

Case Studies and Research Findings

Several case studies highlight the biological activity and clinical outcomes associated with sitagliptin:

  • Case Study on DPP-4 Inhibition :
    • A study involving DPP-4 deficient mice demonstrated that inhibition led to significantly improved glucose tolerance and increased active GLP-1 levels by approximately threefold .
  • Long-term Cardiovascular Outcomes :
    • A large-scale randomized trial assessed the cardiovascular effects of sitagliptin in over 14,000 patients. The results indicated no significant increase in cardiovascular events when sitagliptin was added to standard diabetes care .

Comparative Efficacy

The following table summarizes key pharmacokinetic parameters and efficacy outcomes compared to metformin:

ParameterSitagliptinMetformin
Bioavailability87%~50%
Cmax (mean)Higher than metforminLower than sitagliptin
HbA1c Reduction (24 weeks)-0.79% to -0.94%-1.0% to -1.5%
Common Side EffectsGI disturbancesGI disturbances

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying sitagliptin fenilalanil hydrochloride in pharmaceutical formulations?

  • Methodological Answer : UV spectrophotometric methods are widely used due to their cost-effectiveness and precision. For example:

  • Absorbance Maxima Method : Measure absorbance at 266 nm (sitagliptin) and 232 nm (metformin hydrochloride) to resolve overlapping spectra .
  • Area Under the Curve (AUC) Method : Calculate AUC in wavelength ranges (244–279 nm for sitagliptin; 222–240 nm for metformin) to improve specificity in multi-component formulations .
    • Validation : Ensure linearity (25–225 µg/mL for sitagliptin; 2–12 µg/mL for metformin), accuracy (recovery rates >98%), and precision (RSD <2%) per ICH Q2 R1 guidelines .

Q. How does this compound function as a DPP-4 inhibitor in type 2 diabetes mellitus (T2DM) treatment?

  • Mechanistic Insight : Sitagliptin inhibits dipeptidyl peptidase-4 (DPP-4), prolonging the activity of glucagon-like peptide-1 (GLP-1), which enhances glucose-dependent insulin secretion and suppresses glucagon release .
  • Experimental Confirmation : Pharmacokinetic studies show plasma concentration-time profiles correlate with DPP-4 inhibition efficacy, validated via HPLC or capillary electrophoresis .

Q. What are the common combination therapies involving this compound?

  • Combination Rationale : Sitagliptin is frequently combined with metformin hydrochloride to address insulin resistance (via metformin’s AMPK activation) and β-cell dysfunction (via DPP-4 inhibition). Clinical studies confirm synergistic glycemic control .
  • Formulation Analysis : Use chemometric techniques (e.g., partial least squares regression) to resolve spectral overlaps in combined tablet formulations .

Advanced Research Questions

Q. How can researchers validate spectrophotometric methods for simultaneous quantification of sitagliptin and metformin hydrochloride?

  • Validation Protocol :

Linearity : Establish calibration curves across specified concentration ranges (e.g., 25–225 µg/mL for sitagliptin) with R² >0.999 .

Precision : Perform intra-day and inter-day analyses (n=6) with %RSD <2% .

Robustness : Vary instrument parameters (e.g., wavelength ±2 nm) to assess method stability .

  • Cross-Validation : Compare results with HPLC or capillary electrophoresis to resolve discrepancies in coefficient data (e.g., conflicting absorbance values at 269–270 nm) .

Q. What strategies resolve spectral overlaps in UV analysis of sitagliptin-containing formulations?

  • Chemometric Techniques : Apply multivariate algorithms (e.g., principal component analysis) to deconvolute overlapping absorbance peaks of sitagliptin and metformin at 267–270 nm .
  • Derivative Spectroscopy : Use second-derivative spectra to enhance resolution of minor peaks obscured by dominant absorbers .

Q. How do structural characteristics of this compound influence its analytical detection and pharmacokinetics?

  • Structural Impact : The phenylalanine-derived moiety and hydrochloride salt enhance solubility, facilitating UV detection at 266–270 nm. The fluorinated benzene ring contributes to distinct spectral fingerprints .
  • Pharmacokinetic Correlation : Structural stability under physiological conditions ensures prolonged plasma half-life (~12 hours), validated via LC-MS/MS in bioequivalence studies .

Q. What methodologies assess bioequivalence of generic vs. innovator sitagliptin/metformin formulations?

  • Study Design : Conduct randomized, crossover pharmacokinetic trials comparing AUC, Cmax, and Tmax between formulations. Use ANOVA for statistical equivalence (90% CI within 80–125%) .
  • Analytical Rigor : Employ validated LC-MS/MS methods to quantify plasma concentrations, ensuring sensitivity (LOQ <1 ng/mL) and minimal matrix interference .

Q. How should researchers address contradictions in coefficient data across spectrophotometric wavelengths?

  • Root-Cause Analysis : Investigate instrumental drift (e.g., lamp instability) or sample preparation variability (e.g., pH effects on ionization) .
  • Data Reconciliation : Use weighted least squares regression to prioritize high-signal wavelengths (e.g., 270 nm for sitagliptin with coefficient -8.554) while discounting noisy regions (e.g., 267.8 nm with -40.9486) .

Properties

Molecular Formula

C25H25ClF6N6O2

Molecular Weight

590.9 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-3-phenylpropanamide;hydrochloride

InChI

InChI=1S/C25H24F6N6O2.ClH/c26-17-12-19(28)18(27)10-15(17)9-16(33-23(39)20(32)8-14-4-2-1-3-5-14)11-22(38)36-6-7-37-21(13-36)34-35-24(37)25(29,30)31;/h1-5,10,12,16,20H,6-9,11,13,32H2,(H,33,39);1H/t16-,20+;/m1./s1

InChI Key

LZDQVWZJBLFZSN-PXPMWPIZSA-N

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)[C@H](CC4=CC=CC=C4)N.Cl

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)C(CC4=CC=CC=C4)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.